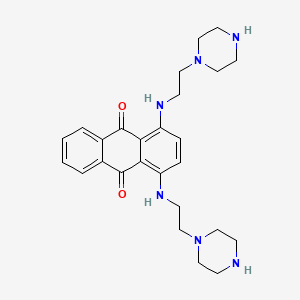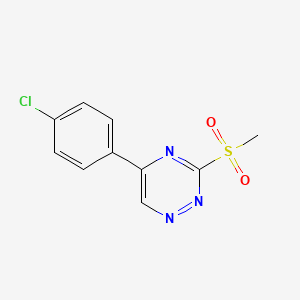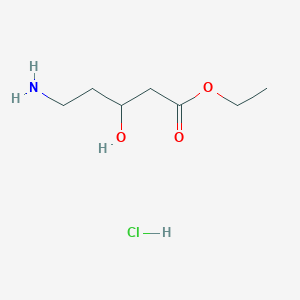![molecular formula C22H25N3OS4 B13999204 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione CAS No. 63304-37-0](/img/structure/B13999204.png)
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzothiazole rings, which are known for their biological and chemical significance. The compound’s structure includes a propan-2-yloxypropyl group and a sulfanylidenebenzothiazolylmethyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a nucleophile on a benzothiazole ring.
Condensation reactions: These reactions are used to form the propan-2-yloxypropyl group and link it to the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole rings are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and similar chemical properties.
Benzothiazole-2-thione: Shares the thione group and benzothiazole ring structure.
Uniqueness
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione is unique due to its complex structure, which includes multiple functional groups and rings
Eigenschaften
CAS-Nummer |
63304-37-0 |
|---|---|
Molekularformel |
C22H25N3OS4 |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
3-[[3-propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C22H25N3OS4/c1-16(2)26-13-7-12-23(14-24-17-8-3-5-10-19(17)29-21(24)27)15-25-18-9-4-6-11-20(18)30-22(25)28/h3-6,8-11,16H,7,12-15H2,1-2H3 |
InChI-Schlüssel |
MHDYOSNDPQKEES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCN(CN1C2=CC=CC=C2SC1=S)CN3C4=CC=CC=C4SC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)

![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)


![N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine](/img/structure/B13999179.png)

![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)

